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Introduction

In the landscape of inborn errors of metabolism (IEMs), the detection and quantification of
specific acylcarnitines by tandem mass spectrometry (MS/MS) has become a cornerstone of
newborn screening and diagnostic testing. Succinylcarnitine (C4-DC), a dicarboxylic
acylcarnitine, has emerged as a critical biomarker for a specific subset of these rare genetic
disorders. Its accumulation points to a disruption in the mitochondrial tricarboxylic acid (TCA)
cycle, specifically at the level of succinyl-CoA metabolism. This technical guide provides an in-
depth overview of the IEMs associated with elevated succinylcarnitine, focusing on the
underlying pathophysiology, diagnostic methodologies, and relevant biochemical pathways.

The primary IEMs characterized by the accumulation of succinylcarnitine are deficiencies in
the enzyme succinyl-CoA ligase, resulting from mutations in the SUCLG1 and SUCLAZ2 genes.
While methylmalonic acidemia (MMA) can also present with variable elevations of C4-
dicarboxylic carnitines, the distinct quantification of succinylcarnitine is crucial for the
differential diagnosis. This guide will delve into the nuances of these conditions, providing
researchers and drug development professionals with a comprehensive resource to support
their endeavors in understanding and treating these devastating disorders.
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Succinyl-CoA Ligase Deficiency

Succinyl-CoA ligase (SCL) is a mitochondrial enzyme that catalyzes the reversible conversion
of succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the
corresponding nucleoside triphosphate (ATP or GTP). This reaction is a key step in the TCA
cycle. SCL is a heterodimer composed of an alpha subunit, encoded by the SUCLGL1 gene,
and a beta subunit, which determines the nucleotide specificity. The ADP-forming beta subunit
is encoded by SUCLA2, while the GDP-forming beta subunit is encoded by SUCLG2.[1]

Deficiency in either the alpha (SUCLGL1) or the ADP-specific beta (SUCLA2) subunit leads to a
severe, autosomal recessive mitochondrial encephalomyopathy.[1] The clinical presentation is
often characterized by infantile-onset hypotonia, developmental delay or regression,
sensorineural hearing loss, and dystonia.[1][2][3] Leigh-like syndrome, a progressive
neurodegenerative disorder with characteristic lesions in the basal ganglia, is a common
finding on brain MRI.[4]

The biochemical hallmark of SCL deficiency is the accumulation of succinyl-CoA, which is then
converted to succinylcarnitine. Patients also typically exhibit mild to moderate methylmalonic
aciduria, as the accumulation of succinyl-CoA can inhibit the activity of methylmalonyl-CoA
mutase.[4] Lactic acidosis is another common finding, reflecting the overall impairment of
mitochondrial energy metabolism.[1]

Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is a group of autosomal recessive disorders characterized by the
accumulation of methylmalonic acid. The most common form is caused by a deficiency of the
enzyme methylmalonyl-CoA mutase. This enzyme converts L-methylmalonyl-CoA to succinyl-
CoA, a step just upstream of succinyl-CoA ligase in the catabolic pathway of several amino
acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol.

While the primary biochemical marker in MMA is elevated methylmalonic acid, affected
individuals can also show variable elevations in C4-dicarboxylic carnitine (C4DC), which is a
combined measurement of succinylcarnitine and methylmalonylcarnitine.[5] The ability to
chromatographically separate and specifically quantify succinylcarnitine is therefore essential
to differentiate MMA from SCL deficiency. In SCL deficiency, succinylcarnitine is the
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predominantly elevated C4-DC species, whereas in MMA, methylmalonylcarnitine is expected
to be more significantly increased.

Quantitative Data on Succinylcarnitine Levels

The following table summarizes the typical concentrations of succinylcarnitine in dried blood
spots (DBS) from healthy individuals and patients with Succinyl-CoA Ligase Deficiency. It is
important to note that these values can vary between laboratories and analytical methods.

. Concentration
Specimen

Analyte Condition Range Reference
Type
(umoliL)
) N Healthy ]
Succinylcarnitine Dried Blood Spot  1.25 (mean) [6]
Newborns
14.2 - 149
_ - SUCLA2
Succinylcarnitine o Skeletal Muscle (nmol/g wet [5]
Deficiency )
weight)

Note: Data for succinylcarnitine levels in dried blood spots for SUCLG1 and SUCLA2
deficiencies are not consistently reported as specific ranges in the literature, but are described
as significantly elevated.

Signaling Pathways and Experimental Workflows
Metabolic Pathway of Succinyl-CoA and
Succinylcarnitine Formation

The following diagram illustrates the central role of succinyl-CoA in the TCA cycle and the
metabolic block that occurs in Succinyl-CoA Ligase Deficiency, leading to the formation of
succinylcarnitine.
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Deficiency in SUCLG1 or SUCLA2
leads to accumulation of Succinyl-CoA
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Clinical Suspicion:

- Infantile-onset encephalomyopathy Newborn Screening (NBS)

- Elevated C4-DC acylcarnitine

- Hypotonia, Dystonia
- Hearing loss
- Leigh-like syndrome

Second-Tier Biochemical Testing

LC-MS/MS analysis of plasma/DBS acylcarnitines
- Specific quantification of succinylcarnitine
and methylmalonylcarnitine

Urine Organic Acid Analysis Plasma Lactate
- Mild to moderate methylmalonic aciduria - Lactic acidosis

Confirmatory Genetic Testing

Sequencing of SUCLG1 and SUCLA2 genes

Definitive Diagnosis:

- Succinyl-CoA Ligase Deficiency
- Methylmalonic Acidemia (differential)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b565938?utm_src=pdf-body-img
https://www.benchchem.com/product/b565938?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial
Encephalomyopathy: More than Just an Oxidative Energy Deficit [mdpi.com]

e 2. SUCLA2-Related Mitochondrial DNA Depletion Syndrome, Encephalomyopathic Form
with Methylmalonic Aciduria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 3. Anovel SUCLA2 mutation presenting as a complex childhood movement disorder - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. academic.oup.com [academic.oup.com]
e 5. uhhospitals.org [uhhospitals.org]

e 6. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in
dried blood spots - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Inborn Errors of Metabolism Associated with
Succinylcarnitine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565938#inborn-errors-of-metabolism-associated-
with-succinylcarnitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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